Stereospecific Inhibition of Methionine Adenosyltransferase (MAT): trans Isomer is Potent, cis Isomer is Weak/Inactive
L-2-amino-4-hexenoic acid (trans isomer) is identified as one of the most potent inhibitors of the methionine adenosyltransferase (MAT) reaction among straight-chain amino acid analogues, whereas its cis isomer exhibits minimal to no inhibitory activity [1]. The stereospecific requirement for the trans configuration is critical for its biological function as a methionine antimetabolite.
| Evidence Dimension | MAT Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | Potent inhibitor (trans isomer) |
| Comparator Or Baseline | cis-2-amino-4-hexenoic acid |
| Quantified Difference | Weak inhibitor or inactive (qualitative assessment) |
| Conditions | Partially purified MAT from E. coli, bakers' yeast, and rat liver; standard enzyme inhibition assay |
Why This Matters
This stereospecificity dictates that procurement of the correct isomer (trans) is essential for any study investigating MAT inhibition or methionine antagonism; substitution with the cis isomer will yield false negative results.
- [1] Lombardini, J. B., Coulter, A. W., & Talalay, P. (1970). Analogues of Methionine as Substrates and Inhibitors of the Methionine Adenosyltransferase Reaction. Molecular Pharmacology, 6(5), 481-499. View Source
